1-(2-Chloro-1,2-difluoroethoxy)-1,1,2,2-tetrafluoroethane
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Overview
Description
1-(2-Chloro-1,2-difluoroethoxy)-1,1,2,2-tetrafluoroethane is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-1,2-difluoroethoxy)-1,1,2,2-tetrafluoroethane typically involves the reaction of appropriate halogenated precursors under controlled conditions. One common method involves the reaction of 1,1,2,2-tetrafluoroethane with 2-chloro-1,2-difluoroethanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions, where the starting materials are subjected to controlled halogenation processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-1,2-difluoroethoxy)-1,1,2,2-tetrafluoroethane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: In the presence of water, the compound can undergo hydrolysis to form corresponding alcohols and acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation may produce corresponding carboxylic acids.
Scientific Research Applications
1-(2-Chloro-1,2-difluoroethoxy)-1,1,2,2-tetrafluoroethane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into target molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-1,2-difluoroethoxy)-1,1,2,2-tetrafluoroethane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of multiple fluorine atoms enhances its ability to interact with specific enzymes and receptors, potentially leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethane, 1-bromo-2-chloro-: A halogenated ethane derivative with similar reactivity.
Ethene, 1-bromo-1-chloro-2,2-difluoro-: Another fluorinated compound with comparable chemical properties.
Uniqueness
1-(2-Chloro-1,2-difluoroethoxy)-1,1,2,2-tetrafluoroethane is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and stability
Properties
CAS No. |
185418-82-0 |
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Molecular Formula |
C4H3ClF6O |
Molecular Weight |
216.51 g/mol |
IUPAC Name |
1-(2-chloro-1,2-difluoroethoxy)-1,1,2,2-tetrafluoroethane |
InChI |
InChI=1S/C4H3ClF6O/c5-1(6)2(7)12-4(10,11)3(8)9/h1-3H |
InChI Key |
HVHMZAVUVRPCJW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)Cl)(OC(C(F)F)(F)F)F |
Origin of Product |
United States |
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